N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)cyclopropanesulfonamide
Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 2-fluorophenyl group and a cyclopropane ring. This compound’s structural complexity makes it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S2/c19-15-7-3-1-5-13(15)18-20-17(11-24-18)14-6-2-4-8-16(14)21-25(22,23)12-9-10-12/h1-8,11-12,21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLEUUKORXDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The biological outcomes of thiazoles are greatly affected by the substituents on the thiazole ring.
Mode of Action
Thiazoles are known to interact with various biological targets to induce their effects. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction. Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen.
Biochemical Pathways
Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The physico-chemical properties of thiazoles, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, may influence their pharmacokinetic properties.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide core linked to a thiazole ring and a fluorophenyl group. Its molecular structure can be represented as follows:
- Chemical Formula : CHF NS
- Molecular Weight : 293.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole moiety is known for influencing various biochemical pathways, particularly in cancer cell lines.
- Inhibition of Protein Kinases : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, thiazole derivatives have shown the ability to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .
- Antimicrobial Activity : The presence of the fluorophenyl group enhances the compound's antimicrobial properties, making it a candidate for treating infections caused by resistant strains.
- Anti-inflammatory Effects : Thiazole derivatives are also known for their anti-inflammatory activities, potentially through modulation of inflammatory cytokines and pathways .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC values observed in different studies:
Trypanocidal Activity
In addition to its anticancer properties, the compound has shown trypanocidal activity, with IC values indicating effectiveness against Trypanosoma brucei:
These findings suggest that the compound may be a promising candidate for further development in treating trypanosomiasis.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good metabolic stability due to the presence of fluorine, which enhances bioavailability and reduces metabolic degradation. Factors affecting its pharmacokinetics include:
- Absorption : Rapid absorption is expected due to its lipophilic nature.
- Distribution : The compound is likely to distribute widely in tissues owing to its structural characteristics.
- Metabolism : Metabolized primarily in the liver, with potential pathways involving cytochrome P450 enzymes.
- Excretion : Predominantly through renal pathways.
Study on Anticancer Activity
A recent study focused on evaluating the anticancer activity of thiazole derivatives, including our compound of interest. The results indicated that modifications to the thiazole ring significantly influenced cytotoxicity, with certain derivatives exhibiting enhanced activity against breast cancer cell lines .
Study on Antimicrobial Effects
Another investigation assessed the antimicrobial properties of various thiazole derivatives, revealing that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Comparison with Similar Compounds
Thiazole vs. Triazole Derivatives
Compounds in contain 1,2,4-triazole-3-thione cores (e.g., [7–9]), which differ from the thiazole in the target compound. Triazoles exhibit tautomerism (thiol-thione equilibrium), confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) but showing νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) .
Thiazole vs. Pyrimidine Derivatives
describes a pyrimidine-based sulfonamide (compound 1) with a fluorophenyl group.
Substituent Effects
Fluorophenyl Groups
The target compound’s 2-fluorophenyl group is analogous to the 2,4-difluorophenyl substituents in ’s triazoles ([7–9]). Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability across analogs .
Sulfonamide vs. Urea/Piperazine Moieties
highlights ethyl esters with urea linkages (e.g., 10d–10f) and piperazine rings. Urea groups enable strong hydrogen bonding, while piperazine improves solubility.
IR and NMR Profiles
- Target Compound : Expected νC=S (thiazole) ~1250 cm⁻¹ and sulfonamide νSO₂ ~1350–1150 cm⁻¹ (based on analogs).
- Triazoles ([7–9]) : Absence of C=O (1663–1682 cm⁻¹) confirms cyclization from hydrazinecarbothioamides .
- Pyrimidine Derivative (1) : Features formyl (νC=O ~1700 cm⁻¹) and isopropyl groups, absent in the target .
Data Tables
Table 1: Structural and Spectral Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
